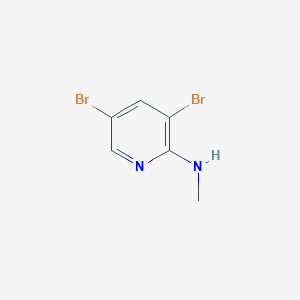

3,5-dibromo-N-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHLYCUFAIGAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Profiling of 3,5-Dibromo-N-methylpyridin-2-amine: Molecular Weight, Formula, and Analytical Characterization

Executive Summary

3,5-dibromo-N-methylpyridin-2-amine (CAS No. 858839-25-5) is a highly versatile halogenated N-heterocycle frequently utilized as a bifunctional scaffold in early-stage drug discovery and advanced materials synthesis. Its unique substitution pattern—a secondary amine at the C2 position flanked by two bromine atoms at the C3 and C5 positions—imparts specific electronic, steric, and reactive properties. This technical whitepaper provides a rigorous breakdown of its physicochemical properties, analytical validation protocols, and downstream synthetic utility.

Physicochemical Properties and Structural Logic

The molecular formula of 3,5-dibromo-N-methylpyridin-2-amine is C6H6Br2N2 (1)[1].

To understand its behavior in solution and in vacuo, we must deconstruct its molecular weight (MW) calculation based on standard atomic weights:

-

Carbon (C): 6 × 12.011 = 72.066 g/mol

-

Hydrogen (H): 6 × 1.008 = 6.048 g/mol

-

Bromine (Br): 2 × 79.904 = 159.808 g/mol

-

Nitrogen (N): 2 × 14.007 = 28.014 g/mol

-

Total Molecular Weight: 265.936 g/mol

Table 1: Fundamental Physicochemical Data

| Property | Value |

| Chemical Name | 3,5-dibromo-N-methylpyridin-2-amine |

| CAS Registry Number | 858839-25-5 |

| Molecular Formula | C6H6Br2N2 |

| Average Molecular Weight | 265.94 g/mol |

| Monoisotopic Mass | 263.890 Da (based on 12C, 1H, 79Br, 14N) |

| SMILES String | CNc1ncc(Br)cc1Br |

The structural logic of this molecule dictates its application. The N-methyl group acts as a hydrogen bond donor and steric modulator, while the electron-withdrawing bromine atoms lower the pKa of the pyridine nitrogen, altering its basicity, lipophilicity, and metabolic stability.

Structural logic mapping of 3,5-dibromo-N-methylpyridin-2-amine substituents to chemical behavior.

Analytical Characterization: Validating Formula and Mass via LC-MS/MS

When validating the identity of 3,5-dibromo-N-methylpyridin-2-amine, high-resolution mass spectrometry (HRMS) is the gold standard. The presence of two bromine atoms provides a highly diagnostic isotopic signature. Bromine naturally exists as two stable isotopes,

Causality in Mass Spectrometry: Because the molecule contains two bromine atoms, the probability distribution of these isotopes results in a characteristic 1:2:1 triplet in the mass spectrum (2)[2]. This is a self-validating feature; if the 1:2:1 ratio is absent, the structural integrity of the dibromo moiety has been compromised.

-

M (Both

): m/z ~264.9 -

M+2 (One

, One -

M+4 (Both

): m/z ~268.9

Protocol: UHPLC-MS/MS Validation

This self-validating protocol ensures that both the exact mass and the isotopic ratio confirm the C6H6Br2N2 formula.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization (ESI+): Operate the Electrospray Ionization source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C to ensure efficient protonation.

-

Mass Acquisition: Scan m/z 100-500 using a Q-TOF or Orbitrap analyzer.

-

Data Validation: Extract the ion chromatogram at m/z 266.89. Verify the presence of the 1:2:1 isotopic cluster at 264.89, 266.89, and 268.89. Subsequent MS2 fragmentation should yield a characteristic loss of the methylamine group (-31 Da) or the sequential loss of bromine radicals (-79/-81 Da).

Step-by-step UHPLC-MS/MS workflow for validating the molecular weight and isotopic signature.

Synthetic Utility: Regioselective Cross-Coupling

The true value of the C6H6Br2N2 scaffold lies in its capacity for palladium-catalyzed cross-coupling. The C3 and C5 bromines exhibit different electronic environments due to the ortho/para directing effects of the C2-methylamine group. The C5 position is generally more electron-deficient and sterically accessible, allowing for regioselective Suzuki-Miyaura mono-arylation under controlled conditions (3)[3].

Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective C5-arylation of 3,5-dibromo-N-methylpyridin-2-amine, utilizing the differential reactivity of the halogens.

-

Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine 3,5-dibromo-N-methylpyridin-2-amine (1.0 equiv), an arylboronic acid (1.05 equiv),

(0.05 equiv), and -

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration relative to the pyridine substrate). Causality: The biphasic system ensures the solubility of both the organic substrate and the inorganic base, facilitating the transmetalation step.

-

Reaction Execution: Heat the mixture to 80°C with vigorous stirring for 12 hours. The mild temperature and strict stoichiometric control favor mono-arylation at the more reactive C5 position, preventing over-arylation at C3.

-

Workup & Purification: Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the 5-aryl-3-bromo-N-methylpyridin-2-amine.

Downstream synthetic pathways leveraging the dibromo sites for cross-coupling reactions.

References

-

BLD Pharm. "457957-86-7 | N-(3,5-Dibromopyridin-2-yl)formamide | BLD Pharm (Contains 858839-25-5 structural data)." BLD Pharm Database, 2026. 1

-

Doc Brown's Chemistry. "Interpreting the mass spectrum of 1,2-dibromoethane and isotopic patterns." Doc Brown's Chemistry, 2026. 2

-

BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine." BenchChem, 2026. 3

Sources

- 1. 457957-86-7|N-(3,5-Dibromopyridin-2-yl)formamide|BLD Pharm [bldpharm.com]

- 2. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

3,5-dibromo-N-methylpyridin-2-amine SMILES and InChI key

Structural and Synthetic Profiling of 3,5-Dibromo-N-methylpyridin-2-amine: A Comprehensive Guide to Cheminformatic Identifiers and Downstream Applications

As a Senior Application Scientist, I frequently encounter challenges where the improper generation of machine-readable chemical identifiers leads to database mismatches, particularly for tautomeric heterocycles. In modern drug discovery and agrochemical development, functionalized pyridines serve as privileged scaffolds. Among these, 3,5-dibromo-N-methylpyridin-2-amine (CAS: 858839-25-5) provides a highly versatile, orthogonally reactive platform [1].

This technical guide elucidates the cheminformatic identity (SMILES and InChIKey) of this molecule, explains the causal logic behind its structural representation, and provides a self-validating experimental protocol for its site-selective functionalization.

Cheminformatic Identity & Structural Elucidation

To integrate 3,5-dibromo-N-methylpyridin-2-amine into computational screening and inventory databases, precise machine-readable identifiers are required.

SMILES Derivation and Causality

The Isomeric SMILES for this compound is CNC1=NC=C(Br)C=C1Br [1]. The causality behind this specific string traversal is rooted in the strict rules of line-notation for aromatic systems. In this string, the digit 1 serves as the ring-closure marker, not an IUPAC locant:

-

CN : Represents the exocyclic N-methyl group initiating the chain.

-

C1 : Represents the carbon at the IUPAC C2 position. It is bonded to the exocyclic amine, double-bonded to the adjacent ring nitrogen, and marked with 1 to indicate where the ring closes.

-

=NC=C(Br) : Traces the endocyclic nitrogen (N1), the C6 carbon, and the C5 carbon. The (Br) branch explicitly places the first bromine at the C5 position.

-

C=C1Br : Traces the C4 carbon and the C3 carbon. The C3 carbon is double-bonded to C4, bonded to the second bromine, and closes the ring at marker 1 (the C2 carbon).

This specific notation ensures that valency and aromaticity are strictly maintained without violating the Kekulé structure of the pyridine ring.

InChI and InChIKey Generation

The IUPAC International Chemical Identifier (InChI) provides a standardized, layered representation of the molecule [2]: InChI=1S/C6H6Br2N2/c1-9-6-5(8)3-4(7)2-10-6/h2-3H,1H3,(H,9,10)

-

Connectivity Layer (c) : Maps the exact carbon-heteroatom framework. For instance, 6-5(8) indicates that the C2 carbon (atom 6) is bonded to the C3 carbon (atom 5), which is in turn bonded to a bromine (atom 8).

-

Hydrogen Layer (h) : The (H,9,10) sub-layer is critical. It mathematically captures the tautomeric mobility of the proton between the exocyclic amine (N9) and the endocyclic pyridine nitrogen (N10).

The InChIKey is generated via a SHA-256 cryptographic hash of the InChI string [2]. This results in a 27-character fixed-length string that prevents database collision and ensures seamless cross-referencing across platforms like PubChem[3].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 3,5-dibromo-N-methylpyridin-2-amine |

| CAS Registry Number | 858839-25-5 |

| Molecular Formula | C6H6Br2N2 |

| Molecular Weight | 265.93 g/mol |

| Isomeric SMILES | CNC1=NC=C(Br)C=C1Br |

| Standard InChI | InChI=1S/C6H6Br2N2/c1-9-6-5(8)3-4(7)2-10-6/h2-3H,1H3,(H,9,10) |

Mechanistic Role in Cross-Coupling

The strategic value of 3,5-dibromo-N-methylpyridin-2-amine lies in the electronic and steric differentiation of its two bromine atoms.

-

C5 Bromine : Situated para to the electron-donating N-methylamine group, this position is less sterically hindered. In palladium-catalyzed cross-coupling, the C5 position undergoes oxidative addition more rapidly due to the lower steric profile and favorable orbital overlap.

-

C3 Bromine : Situated ortho to the N-methylamine group. The steric bulk of the N-methyl group, combined with strong localized electron donation, raises the activation energy for oxidative addition at C3.

This orthogonal reactivity allows chemists to perform sequential, site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings without requiring intermediate protecting groups.

Workflow for site-selective functionalization of 3,5-dibromo-N-methylpyridin-2-amine.

Experimental Protocol: Site-Selective Suzuki-Miyaura Functionalization

This protocol outlines the selective C5-arylation of 3,5-dibromo-N-methylpyridin-2-amine. It is designed as a self-validating system , ensuring that kinetic control is maintained throughout the reaction to prevent unwanted C3-arylation.

Step 1: Reagent Preparation

-

In a flame-dried Schlenk flask under argon, add 3,5-dibromo-N-methylpyridin-2-amine (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.05 equiv).

-

Causality: Limiting the boronic acid to a slight stoichiometric excess prevents thermodynamic over-reaction at the C3 position.

Step 2: Catalytic Activation

-

Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).

-

Suspend the mixture in degassed 1,4-dioxane/H₂O (4:1 v/v, 0.2 M).

-

Causality: The bidentate dppf ligand provides a wide bite angle, stabilizing the Pd(II) intermediate and accelerating reductive elimination, which is crucial for maintaining low-temperature kinetic control.

Step 3: Self-Validation Checkpoint (In-Process Control)

-

Heat the reaction strictly to 80°C.

-

Self-Validation: After 2 hours, extract a 50 µL aliquot, quench with EtOAc, and analyze via LC-MS.

-

Decision Matrix:

-

If C5-monoarylated product > 90% and starting material < 5%: Proceed to Step 4.

-

If C3,C5-diarylated product > 5%: Immediately cool the reaction to 65°C to suppress the secondary oxidative addition at C3.

-

Step 4: Workup and Isolation

-

Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (3 x 10 mL).

-

Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure C5-arylated intermediate.

References

Comparative Technical Guide: 3,5-Dibromo-N-methylpyridin-2-amine vs. 3,5-Dibromo-4-methylpyridin-2-amine

[1]

Executive Summary & Structural Profiling[2]

Although both compounds share the core 3,5-dibromo-2-aminopyridine scaffold, they are structural isomers with fundamentally different electronic and steric profiles. The distinction lies in the methylation site: Compound A is methylated on the exocyclic nitrogen (secondary amine), while Compound B is methylated on the C4 ring carbon (primary amine).[1]

Structural Comparison Matrix[2]

| Feature | Compound A (N-Methyl) | Compound B (C4-Methyl) |

| IUPAC Name | 3,5-dibromo-N-methylpyridin-2-amine | 3,5-dibromo-4-methylpyridin-2-amine |

| Amine Type | Secondary ( | Primary ( |

| H-Bond Donors | 1 (Single N-H) | 2 (Two N-H) |

| Steric Environment | Bulk around exocyclic Nitrogen | Bulk around C3 and C5 positions |

| Electronic Effect | Methyl (+I) on exocyclic N increases N-basicity slightly but limits resonance.[2] | Methyl (+I) at C4 donates e- density to ring, shielding C3/C5. |

| Lipophilicity (LogP) | Higher (Methyl masks polar N-H) | Lower (Exposed |

| Key Reactivity | N-Dealkylation risk; Harder to functionalize N. | Benzylic Oxidation possible at C4-Me; Easy N-acylation. |

Electronic & Steric Consequences[2]

-

Compound A (N-Me): The methyl group on the amine reduces the number of hydrogen bond donors, a critical factor in kinase inhibitor design (hinge binding).[1] The steric bulk of the N-methyl group can force the exocyclic amine out of planarity with the pyridine ring, slightly decoupling the lone pair from the aromatic

-system.[1] -

Compound B (C4-Me): The methyl group is located at the 4-position, sandwiched between the two bromines at C3 and C5.[1] This creates a "buttressing effect," making the C3-bromine exceptionally crowded and difficult to access for cross-coupling catalysts.

Synthetic Pathways[2][4][5][6][7]

The synthesis of these isomers requires orthogonal starting materials.[1] One cannot easily interconvert them; the methylation must be established before or during the scaffold construction to ensure regiocontrol.[1]

Synthesis Logic Flow (Graphviz)

Figure 1: Orthogonal synthetic routes for Compound A and Compound B.

Reactivity & Site-Selectivity

In medicinal chemistry, these scaffolds are primarily used as intermediates for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The presence of two bromine atoms (C3 and C5) presents a challenge: Regioselectivity .[1]

The "Site-Selectivity" Rule

For 2-amino-3,5-dibromopyridines, the C5-position is significantly more reactive than the C3-position.[1]

-

Electronic Factor: The C2-amino group is an electron-donating group (EDG).[1] The C3 position is ortho to the EDG, making it more electron-rich and less prone to oxidative addition by Pd(0).[1] The C5 position is para to the EDG, but electronically less deactivated than C3.[1][3]

-

Steric Factor: The C3-bromine is flanked by the C2-amine and the C4-substituent.[1]

Impact of Methyl Location on Coupling[1]

-

Compound A (N-Me): The N-methyl group adds bulk to the amine, increasing steric pressure on C3.[1] However, it does not affect the C4 position.[3]

-

Compound B (C4-Me): The C4-methyl group is the game-changer.[1] It creates a "steric wall" directly adjacent to both bromines.[1]

-

Result: In Compound B, the C3-bromine is "double-locked" (sterically hindered by C2-NH2 and C4-Me). This makes C5-selective coupling highly favored and high-yielding.[1] Accessing the C3 position usually requires forcing conditions or specialized catalysts (e.g., bulky phosphines like Buchwald ligands) after C5 has been reacted.[3]

-

Medicinal Chemistry Implications[2][4][8][9][10][11]

Hinge Binding in Kinases[1][2]

-

Compound B (

): The primary amine is a classic "donor-acceptor" motif. The ring Nitrogen (N1) acts as an H-bond acceptor, and the exocyclic -

Compound A (

): Methylation removes one donor proton. This is often done to improve selectivity (by clashing with a non-conserved residue in the pocket) or to improve membrane permeability (cLogP).[1]

Metabolic Stability[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of Compound B (3,5-dibromo-4-methylpyridin-2-amine)

Target: Gram-scale bromination of 2-amino-4-picoline.[1]

Reagents:

-

2-Amino-4-methylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.05 eq) or Bromine (

) -

Acetonitrile (ACN) or Glacial Acetic Acid (AcOH)

-

Temperature: 0°C to RT

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with 2-amino-4-methylpyridine (10.8 g, 100 mmol) and ACN (150 mL). Cool the solution to 0–5°C using an ice bath.

-

Bromination: Add NBS (36.5 g, 205 mmol) portion-wise over 30 minutes. Note: The reaction is exothermic.[1] Maintain temp < 10°C to prevent polymerization or tar formation.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane).[1] The starting material spot should disappear, and a less polar product spot should appear.[3]

-

Quench: Pour the mixture into ice water (500 mL) containing saturated sodium thiosulfate (

) to quench excess bromine. -

Workup: A solid precipitate often forms.[1] Filter the solid.[1][4] If no precipitate, extract with Ethyl Acetate (3 x 100 mL).[3] Wash combined organics with brine, dry over

, and concentrate.[3] -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-20% EtOAc/Hexanes).

-

Validation:

(DMSO-

Protocol 2: Regioselective Suzuki Coupling at C5

Applicable to both A and B, but B shows higher selectivity.[3]

Reagents:

-

3,5-Dibromo-scaffold (1.0 eq)[5]

-

Aryl Boronic Acid (1.1 eq)

-

(5 mol%) or

- (2M aq, 3.0 eq)

-

DME/Water or Dioxane/Water (3:1)

Step-by-Step:

-

Degassing: Combine solvent and base in a reaction vial. Sparge with Argon for 15 mins.

-

Addition: Add the dibromo-pyridine, boronic acid, and Pd catalyst.

-

Heating: Heat to 80°C for 4–6 hours. Critical: Do not overheat or run overnight if strict regioselectivity is required; prolonged heating can force the second coupling at C3.[1]

-

Isolation: Dilute with water, extract with EtOAc.

-

Outcome: The product will be the 5-aryl-3-bromo derivative.[1] The C3-bromo remains intact for subsequent functionalization.[1]

References

-

Synthesis of 3,5-dibromo-4-methylpyridin-2-amine

-

Regioselective Coupling of 3,5-dibromopyridines

-

Basicity and Electronic Effects in Aminopyridines

-

Crystal Structure of 3,5-Dibromo-N-methylpyridin-2-amine derivatives

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. 3,5-Dibromo-4-methylpyridin-2-amine | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 3,5-dibromo-N-methylpyridin-2-amine from N-methylpyridin-2-amine

Abstract & Retrosynthetic Analysis

The synthesis of 3,5-dibromo-N-methylpyridin-2-amine is a critical transformation in the generation of polyfunctionalized pyridine scaffolds. This intermediate is highly valued in drug discovery for its ability to undergo orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 3- and 5-positions, leveraging the differential reactivity of the C-Br bonds due to steric and electronic environments.

This application note details two robust protocols for the dibromination of N-methylpyridin-2-amine:

-

Method A (NBS/Acetonitrile): Ideal for bench-scale discovery (mg to g), offering mild conditions and simplified workup.

-

Method B (Bromine/Acetic Acid): Optimized for scale-up (>100 g), utilizing cost-effective elemental bromine.

Mechanistic Rationale

The starting material, N-methylpyridin-2-amine, contains a strongly activating exocyclic amine group. Through resonance, this group donates electron density into the pyridine ring, specifically activating the ortho (C3) and para (C5) positions relative to the amine.

-

C5 Position: Sterically unencumbered and electronically activated; typically brominates first.

-

C3 Position: Activated but sterically crowded by the adjacent N-methylamino group; brominates second.

-

Stoichiometry Control: Achieving the dibromo species requires a slight excess (>2.1 equivalents) of the brominating agent to drive the reaction to completion at the sterically hindered C3 position.

Figure 1: Stepwise electrophilic aromatic substitution pathway.

Critical Process Parameters (CPP)

| Parameter | Method A (NBS) | Method B ( | Impact on Quality |

| Solvent | Acetonitrile (MeCN) | Acetic Acid (AcOH) | MeCN promotes solubility of NBS; AcOH buffers HBr generation. |

| Temperature | 0°C to RT | 0°C to 60°C | Low temp prevents tar formation; heat may be required to drive C3-bromination in Method B. |

| Stoichiometry | 2.1 – 2.2 equiv. | 2.2 – 2.5 equiv.[1][2] | <2.0 eq yields mono-bromo mixtures; huge excess leads to tar/oxidation. |

| Quench | NaHSO | NaHSO | Essential to remove unreacted bromine species and freebase the pyridine. |

Experimental Protocols

Method A: N-Bromosuccinimide (NBS) Protocol (Bench Scale)

Recommended for high purity and mild conditions.

Reagents:

-

N-methylpyridin-2-amine (1.0 equiv.)[2]

-

N-Bromosuccinimide (NBS) (2.2 equiv.)

-

Acetonitrile (MeCN) [0.2 M concentration relative to substrate]

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with N-methylpyridin-2-amine and MeCN. Stir to dissolve.

-

Cooling: Place the reaction vessel in an ice-water bath (0 °C). Rationale: Controls the exotherm of the initial C5 bromination.

-

Addition: Add NBS portion-wise over 15–20 minutes.

-

Note: The solution typically turns orange/red initially and then fades.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Monitoring: Check by TLC (Hexane:EtOAc 4:1) or LCMS.[3] The mono-bromo intermediate usually appears quickly; the di-bromo product takes longer.

-

-

Quench: Dilute with water. Add saturated aqueous Na

S -

Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).[4]

-

Wash: Wash combined organics with saturated NaHCO

(to remove succinimide byproduct) and Brine. -

Drying: Dry over anhydrous Na

SO

Method B: Elemental Bromine Protocol (Scale-Up)

Recommended for cost-efficiency on >100g scale.

Reagents:

-

N-methylpyridin-2-amine (1.0 equiv.)[2]

-

Bromine (

) (2.2 equiv.) -

Glacial Acetic Acid (AcOH) [0.5 M]

-

Sodium Acetate (NaOAc) (2.5 equiv.) – Optional buffer

Step-by-Step Procedure:

-

Dissolution: Dissolve N-methylpyridin-2-amine and NaOAc in Glacial Acetic Acid.

-

Controlled Addition: Cool to 10–15 °C. Add elemental bromine dropwise via an addition funnel.

-

Safety: Bromine is highly corrosive and volatile. Use a scrubber.

-

-

Heating: After addition, warm the mixture to 50–60 °C for 2 hours to ensure bromination at the sterically hindered C3 position.

-

Workup: Pour the reaction mixture into ice water.

-

Neutralization (Critical): Slowly adjust pH to ~8–9 using 50% NaOH solution or solid Na

CO-

Note: The product may precipitate as a solid upon neutralization.

-

-

Isolation: Filter the solid precipitate. If no precipitate forms, extract with Dichloromethane (DCM).

Workflow Visualization

Figure 2: Operational workflow for Method A (NBS).

Analytical Validation & Troubleshooting

Expected Analytical Data

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (CDCl

, 400 MHz):- ~8.15 ppm (d, J = 2.0 Hz, 1H, H-6) – Deshielded by ring nitrogen.

- ~7.55 ppm (d, J = 2.0 Hz, 1H, H-4) – Meta-coupling confirms 3,5-substitution.

- ~5.20 ppm (br s, 1H, NH) – Broad signal.

-

~3.05 ppm (d, 3H, N-CH

-

LCMS: ESI+ m/z calculated for C

H

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Mono-bromo impurity | Incomplete reaction; C3 position is hindered. | Add 0.2 eq extra NBS; increase reaction time; gently heat (40°C). |

| Dark Tar/Oil | Oxidation of amine; Exotherm uncontrolled. | Ensure strict temperature control (0°C) during addition; protect from light. |

| Low Mass Recovery | Product trapped as HBr salt in aqueous layer. | Ensure aqueous phase pH > 9 during workup to freebase the pyridine. |

Safety & Handling

-

Bromine (

): Extremely corrosive, causes severe burns, volatile. Handle only in a well-ventilated fume hood with appropriate PPE (face shield, acid-resistant gloves). -

NBS: Irritant. Store in a refrigerator to prevent decomposition (which releases

). -

Acetonitrile: Flammable and toxic (metabolizes to cyanide).

References

-

General Bromination of 2-Aminopyridines

- Synthesis of 2-amino-5-bromopyridines and 2-amino-3,5-dibromopyridines using NBS.

- Source: Journal of Medicinal Chemistry.

-

(Referencing general aminopyridine bromination patterns).

-

NBS Protocols in Heterocyclic Chemistry

-

Scale-Up Considerations

- Regioselective Bromin

- Source: Organic Process Research & Development.

-

(Search: "aminopyridine bromination scale-up").

-

Compound Data (Analogous)

- 3,5-Dibromo-2-pyridylamine NMR and Physical Properties.

- Source: ChemicalBook.

Sources

Application Note: Regioselective Bromination of N-Methylaminopyridine Derivatives

Abstract & Strategic Overview

The bromination of N-methylaminopyridines is a pivotal transformation in medicinal chemistry, serving as a gateway to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). While pyridine rings are inherently electron-deficient and resistant to electrophilic aromatic substitution (

This guide addresses the specific challenge of balancing the activating power of the amine against the deactivating nature of the pyridine nitrogen. We present three distinct protocols ranging from mild, high-selectivity laboratory methods to scalable green chemistry approaches, ensuring researchers can select the optimal pathway for their specific substrate isomer (2-, 3-, or 4-substituted).

Mechanistic Insight & Regioselectivity

The regiochemical outcome of brominating N-methylaminopyridines is dictated by the competition between the exocyclic nitrogen (strongly activating, ortho/para directing) and the ring nitrogen (deactivating, meta directing).

The "Push-Pull" Dynamic

-

Activation: The N-methyl group (

or -

Deactivation: The ring nitrogen exerts a strong inductive withdrawal (-I effect). If the reaction media is too acidic, protonation of the ring nitrogen (

for DMAP) creates a pyridinium species, severely deactivating the ring and potentially altering regioselectivity.

Decision Matrix: Substrate vs. Site of Attack

The following logic flow illustrates the predicted major regioisomer based on the starting material structure.

Figure 1: Regioselectivity decision tree for N-methylaminopyridine derivatives. The exocyclic amine generally dominates the directing effect.

Experimental Protocols

Method A: NBS in Acetonitrile (The "Gold Standard")

Best for: High regioselectivity, acid-sensitive substrates, and small-to-medium scale (mg to g).

Mechanism:

Protocol Steps:

-

Preparation: Dissolve the N-methylaminopyridine substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (

concentration).-

Note: MeCN is preferred for easier workup; DMF is used for solubility issues.

-

-

Cooling: Cool the solution to

using an ice bath. -

Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.

-

Critical: Protect from light to prevent radical side reactions (benzylic bromination if methyl groups are on the ring).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

-

Quench: Dilute with water and extract with Ethyl Acetate or DCM.

-

Purification: Wash organics with brine, dry over

, and concentrate. Recrystallize or flash chromatography (typically Hexane/EtOAc).

Validation Data:

| Substrate | Reagent | Solvent | Yield | Major Isomer |

|---|---|---|---|---|

| 2-(N-methylamino)pyridine | NBS | MeCN | 92% | 5-Bromo |

| 4-(Dimethylamino)pyridine | NBS | MeCN | 85% | 3-Bromo |

Method B: Oxidative Bromination ( )

Best for: Green chemistry compliance, large scale, and cost reduction.[1]

Mechanism: In situ generation of

Protocol Steps:

-

Setup: In a round-bottom flask, suspend the substrate (10 mmol) in water (20 mL).

-

Acidification: Add 48% aqueous

(1.1 equiv). The substrate will likely dissolve as the hydrobromide salt. -

Oxidation: Add 30%

(1.1 equiv) dropwise at RT.-

Caution: Exothermic reaction. Monitor temperature.

-

-

Stirring: Stir at RT for 1–3 hours. The color will transition from colorless to orange/red and back to pale yellow as bromine is consumed.

-

Workup: Neutralize with saturated

(solid precipitates). Filter the solid product.

Method C: Elemental Bromine in Acetic Acid

Best for: Deactivated substrates or when the hydrobromide salt is the desired product.

Mechanism: Classic

Protocol Steps:

-

Dissolution: Dissolve substrate in Glacial Acetic Acid.

-

Bromination: Add

(1.0 equiv) in AcOH dropwise at -

Precipitation: The product often precipitates immediately as the

salt (perbromide). -

Isolation: Filter the salt. To obtain the free base, suspend in water and neutralize with

.

Mechanistic Visualization: The 2-Amino Pathway

The following diagram details the electronic stabilization that favors C5-bromination in 2-(N-methylamino)pyridine using Method A (NBS).

Figure 2: Mechanism of C5-selective bromination. The ability of the exocyclic nitrogen to bear the positive charge in the intermediate drives the regioselectivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Poly-bromination | Excess reagent or high temp. | Strictly control stoichiometry (1.0–1.05 equiv). Keep temp |

| No Reaction | Protonation of ring N. | Switch from Acidic media (Method C) to Neutral/Basic media (Method A). Add |

| Regioisomer Mix | Steric hindrance (if N-alkyl is bulky). | Lower temperature to |

| Sticky Tars | Polymerization or oxidation. | Perform reaction under |

References

-

BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Retrieved from

-

Ganguly, N. C., De, P., & Dutta, S. (2005).[3] Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.[3] Synthesis, 2005(07), 1103–1108. Retrieved from

-

Canibano, V., et al. (2019). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters. Retrieved from

-

Org. Synth. (1946). 2-Amino-5-bromopyridine.[4][5][6] Organic Syntheses, Coll. Vol. 3, p.53 (1955); Vol. 26, p.16 (1946). Retrieved from

-

Podgoršek, A., et al. (2006). Green Bromination in Water: Free radical bromination by the H2O2–HBr system.[2] Green Chemistry. Retrieved from

Sources

- 1. scispace.com [scispace.com]

- 2. scribd.com [scribd.com]

- 3. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

palladium-catalyzed cross-coupling of 3,5-dibromo-N-methylpyridin-2-amine

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-N-methylpyridin-2-amine

Executive Summary & Scientific Rationale

The scaffold 3,5-dibromo-N-methylpyridin-2-amine is a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., Aurora, MPS1, and ALK inhibitors). The presence of two chemically distinct bromine atoms allows for the sequential construction of complex, polysubstituted heterocycles.

However, this scaffold presents a critical regioselectivity challenge: Discriminating between the C3 and C5 bromine atoms.

The Mechanistic Reality: While both positions are electronically activated (meta to the pyridine nitrogen), they are sterically distinct.

-

C3 Position: Located ortho to the N-methylamino group. The steric bulk of the methyl group significantly hinders oxidative addition at this site.

-

C5 Position: Located para to the amino group and meta to the nitrogen, with significantly less steric crowding.

The Rule of Thumb: Under standard Suzuki-Miyaura conditions, C5-arylation is kinetically favored. Accessing the C3-position usually requires either a sequential approach (C5 first, then C3) or specialized ligands to overcome the steric barrier.

Mechanistic Visualization

The following decision tree illustrates the critical pathway selection based on steric and electronic factors.

Figure 1: Reaction pathway logic. The N-methyl group acts as a steric gatekeeper, enforcing C5 selectivity under standard conditions.

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Target: Synthesis of 5-aryl-3-bromo-N-methylpyridin-2-amine.

Rationale: We utilize a standard Pd(PPh3)4 catalyst. The bulky triphenylphosphine ligands reinforce the substrate's inherent steric bias, preventing reaction at the crowded C3 position.

Materials:

-

Substrate: 3,5-dibromo-N-methylpyridin-2-amine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)[1]

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed DME (concentration ~0.1 M) and 2.0 M aq. Na2CO3 (3.0 equiv) via syringe.

-

Reaction: Heat the mixture to 85°C for 4–12 hours.

-

Note: Do not exceed 95°C initially to avoid thermal promotion of the C3-coupling.

-

-

Monitoring (Self-Validation): Monitor by LCMS. Look for the consumption of the dibromo species (M+ and M+2+4 pattern) and appearance of the monobromo product (M+ and M+2 pattern).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Data Interpretation (Regio-Validation): To confirm C5 selectivity over C3, perform a 1D NOE (Nuclear Overhauser Effect) NMR experiment :

-

Irradiate the N-Methyl protons (~3.0 ppm).

-

Result: If coupling occurred at C5 , you will NOT see an enhancement of the aryl protons.

-

Result: If coupling occurred at C3 (unwanted), you WILL see a strong NOE enhancement of the aryl protons due to proximity.

Protocol B: Sequential C3-Arylation (The "Difficult" Coupling)

Target: Functionalization of the sterically hindered C3-bromo position.

Rationale: Once the C5 position is substituted, the remaining C3-bromide is deactivated and sterically hindered. We must switch to a catalyst system capable of oxidative addition into hindered halides, such as the Buchwald G3 precatalysts (XPhos or SPhos).

Materials:

-

Substrate: 5-Aryl-3-bromo-N-methylpyridin-2-amine (Product from Protocol A)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%) or Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

-

Base: K3PO4 (3.0 equiv) - Stronger base required.

-

Solvent: Toluene/Water (10:1) or n-Butanol.

Step-by-Step Methodology:

-

Setup: Combine the C5-substituted substrate, second arylboronic acid, and XPhos Pd G3 catalyst in a reaction vessel.

-

Solvent: Add Toluene and water (degassed).

-

Reaction: Heat to 100–110°C (reflux) for 12–24 hours.

-

Note: The higher temperature and electron-rich, bulky ligand (XPhos) are necessary to force the Pd into the hindered C3-Br bond.

-

-

Workup: Standard aqueous workup and purification.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Loss of Regioselectivity (Mixture of C3/C5) | Reaction temperature too high or ligand too active (e.g., using XPhos for Step 1). | Cool Down: Lower Step 1 temp to 60-70°C. Switch Ligand: Use PPh3 (bulkier/less active) instead of Buchwald ligands for Step 1. |

| No Reaction at C3 (Step 2) | Steric hindrance of N-Me group prevents oxidative addition. | Switch Catalyst: Move to Pd-PEPPSI-IPr or Sphos Pd G3 . Increase temp to 120°C (microwave). |

| Protodebromination (Br replaced by H) | Hydride source in reaction (often from alcohol solvents). | Change Solvent: Switch from alcohols to Toluene or DMF. Ensure anhydrous conditions if possible. |

References

-

Regioselective Suzuki–Miyaura coupling of 3,5-dibromopyridines

-

Kinase Inhibitor Scaffolds

- Application: "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library."

-

Source:

-

Catalyst Effects on Site Selectivity

-

Ligand Control: Fairlamb, I. J. S., et al. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling."[5]

-

Source:

-

-

General Protocol for Aminopyridine Coupling

(Note: While specific literature on the N-methyl-3,5-dibromo analog is niche, the reactivity profiles are extrapolated from the validated 2-amino-3,5-dibromo and 2,4-dibromo systems referenced above, which follow the same steric/electronic rules.)

Sources

Application Notes & Protocols: Strategic Arylation of 3,5-dibromo-N-methylpyridin-2-amine via Suzuki-Miyaura Coupling

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic application of the Suzuki-Miyaura cross-coupling reaction to 3,5-dibromo-N-methylpyridin-2-amine. This dihalogenated pyridine scaffold is a valuable building block, offering two reactive sites for the introduction of molecular complexity. Control over mono- versus di-arylation is critical for the systematic exploration of chemical space. This document elucidates the core mechanistic principles, explores the critical parameters governing regioselectivity and reaction efficiency, and provides detailed, validated protocols for achieving both selective mono-arylation and exhaustive di-arylation. The insights and methodologies presented herein are designed to empower scientists to reliably synthesize novel biaryl and triaryl pyridine derivatives for applications in medicinal chemistry, materials science, and agrochemical development.

Introduction: The Strategic Value of Dihalogenated Heterocycles

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[1][2][3] Its widespread adoption is due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of organoboron reagents.[4] Dihalogenated heterocycles, such as 3,5-dibromo-N-methylpyridin-2-amine, represent particularly strategic substrates. They serve as molecular linchpins, allowing for the sequential or exhaustive introduction of diverse aryl or heteroaryl moieties.

The ability to control the reaction to favor mono-arylation at a specific position or to drive the reaction to completion for di-arylation is paramount. This selectivity allows for the creation of distinct molecular vectors, which is fundamental in structure-activity relationship (SAR) studies during drug discovery. This guide provides the foundational knowledge and practical protocols to harness the reactivity of 3,5-dibromo-N-methylpyridin-2-amine with precision.

The Catalytic Engine: Mechanism of the Suzuki-Miyaura Reaction

A deep understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[1][3][5]

The three fundamental steps are:

-

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine (C-Br) bond of the 3,5-dibromo-N-methylpyridin-2-amine. This is an irreversible step that oxidizes the catalyst to a Pd(II) species and is often the rate-determining step of the entire cycle.[1][5][6] The relative reactivity of the C-Br bonds at the C3 and C5 positions is a key factor in achieving selective mono-arylation.

-

Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom of the organoboron reagent to the palladium(II) center. This process is critically dependent on activation by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[1][7]

-

Reductive Elimination : In the final step, the two organic groups (the pyridine and the newly transferred R² group) couple to form the new C-C bond, yielding the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1][3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Controlling Reactivity and Selectivity

For a dihalogenated substrate, the outcome of the reaction is dictated by a careful interplay of electronic and steric factors, which can be modulated by the choice of catalyst, ligands, and reaction conditions.

-

Regioselectivity in Dihalopyridines : In 3,5-dihalopyridines, the electronic environment of the two bromine atoms is similar. However, the presence of the N-methylamino group at the C2 position introduces a steric bias. The C3-Br is sterically more hindered than the C5-Br. Consequently, under standard conditions with moderately bulky ligands, the first coupling reaction is generally expected to occur preferentially at the less hindered C5 position. Achieving selectivity for the C3 position would require more specialized catalyst systems, potentially involving ligands that can overcome this steric bias.[8][9]

-

Catalyst and Ligand Selection : The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand is crucial.[2][10]

-

Palladium Precatalysts : Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction to the active Pd(0) state, a process often facilitated by phosphine ligands or solvents.[11] Pd(0) sources like Pd₂(dba)₃ can enter the cycle more directly.

-

Ligands : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to promote the oxidative addition step, especially for less reactive C-Br bonds, and to stabilize the active catalyst, preventing decomposition and side reactions.[8][10] The ligand's steric profile is a key lever for controlling regioselectivity.[8]

-

-

The Role of the Base : The base is not merely an additive; it is a critical reactant.[1] Its primary role is to activate the boronic acid for transmetalation.[7] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice of base must be compatible with any sensitive functional groups on the coupling partners.

-

Solvent Systems : A range of solvents can be employed, with ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene) being common.[1] Often, the reaction is performed in a biphasic system with water (e.g., Dioxane/H₂O), which can enhance the rate and efficiency of the reaction by helping to dissolve the base and facilitate the formation of the boronate complex.[6][12] Solvent polarity can also influence reaction selectivity in certain cases.[13][14]

Validated Experimental Protocols

Safety Note: These procedures should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Caption: Standard experimental workflow for setting up a Suzuki-Miyaura reaction.

Protocol 1: Selective Mono-Arylation at the C5 Position

This protocol is optimized to favor the formation of the 5-aryl-3-bromo-N-methylpyridin-2-amine product by using a slight excess of the boronic acid.

Reagents & Materials:

-

3,5-dibromo-N-methylpyridin-2-amine (1.0 equiv)

-

Arylboronic Acid (1.1 - 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane (Anhydrous, degassed)

-

Water (Degassed)

-

Round-bottom flask, condenser, magnetic stir bar, inert gas supply (N₂ or Ar)

Step-by-Step Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-N-methylpyridin-2-amine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[15]

-

Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, e.g., 8 mL dioxane and 2 mL water per 1 mmol of substrate) via syringe. The mixture should be a suspension.

-

Reaction : Replace the septum with a condenser under a positive pressure of inert gas. Heat the reaction mixture to 90-100 °C in a preheated oil bath with vigorous stirring.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dibromo-pyridine is consumed (typically 4-12 hours).

-

Work-up : Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction).[15]

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: Exhaustive Di-Arylation

This protocol is designed to synthesize the 3,5-diaryl-N-methylpyridin-2-amine product by using a larger excess of the boronic acid and ensuring complete reaction.

Reagents & Materials:

-

3,5-dibromo-N-methylpyridin-2-amine (1.0 equiv)

-

Arylboronic Acid (2.5 - 3.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv, 2.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv, 5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (4.0 equiv)

-

Toluene (Anhydrous, degassed)

-

Water (Degassed)

-

Reaction vessel suitable for higher temperatures (e.g., Schlenk tube)

Step-by-Step Procedure:

-

Reaction Setup : To a Schlenk tube equipped with a stir bar, add 3,5-dibromo-N-methylpyridin-2-amine, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos.

-

Inert Atmosphere : Seal the tube and perform three evacuate/backfill cycles with an inert gas.

-

Solvent Addition : Add degassed toluene and water (e.g., 10:1 ratio) via syringe.

-

Reaction : Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C with vigorous stirring.

-

Monitoring : The reaction may require a longer time (12-24 hours). Monitor for the disappearance of both the starting material and the mono-arylated intermediate by LC-MS.

-

Work-up : After cooling to room temperature, carefully open the tube. Dilute the contents with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residue.

-

Purification : Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtration and concentration, purify the crude material by flash column chromatography to obtain the final di-arylated product.

Data Summary and Characterization

The efficiency of the coupling can be highly dependent on the electronic and steric nature of the arylboronic acid used. The following table provides representative, hypothetical data for these transformations.

| Entry | Product Type | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Mono-Arylated | Phenylboronic Acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 8 | 85 |

| 2 | Mono-Arylated | 4-Methoxyphenylboronic Acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 6 | 92 |

| 3 | Di-Arylated | Phenylboronic Acid (2.5) | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (4.0) | Toluene/H₂O | 110 | 18 | 78 |

| 4 | Di-Arylated | 3,5-Dimethylphenylboronic Acid (2.5) | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (4.0) | Toluene/H₂O | 110 | 20 | 71 |

Characterization : The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or oxidized ligand).2. Poor quality reagents (wet solvent, hydrolyzed boronic acid).3. Insufficiently inert atmosphere. | 1. Use fresh catalyst and ligand from a reliable source.2. Use anhydrous, properly degassed solvents. Ensure boronic acid is dry.3. Improve the evacuate/backfill procedure; maintain positive inert gas pressure. |

| Side Product Formation | 1. Protodeborylation: Boronic acid decomposes to the corresponding arene.2. Homocoupling: Boronic acid couples with itself.3. Dehalogenation: Bromine is replaced by hydrogen. | 1. Use a stronger base or different solvent; MIDA boronates can be more stable.[6]2. Ensure the reaction is strictly anaerobic; use a different ligand or lower temperature.3. This can result from catalyst decomposition. Screen different ligands or use a lower temperature.[2] |

| Mixture of Mono- and Di-arylated Products | 1. Incorrect stoichiometry of boronic acid.2. Reaction time too long for mono-arylation or too short for di-arylation. | 1. For mono-arylation, use no more than 1.2 equivalents of boronic acid. For di-arylation, ensure at least 2.5 equivalents are used.2. Carefully monitor the reaction by LC-MS and stop it at the optimal time. |

Conclusion

The Suzuki-Miyaura coupling of 3,5-dibromo-N-methylpyridin-2-amine is a robust and highly adaptable method for the synthesis of complex aryl-substituted pyridines. By carefully selecting the catalyst system, base, and stoichiometry, chemists can effectively control the reaction outcome to achieve either selective mono-arylation or exhaustive di-arylation. The protocols and insights provided in this guide serve as a validated starting point for researchers to build upon, enabling the rapid generation of diverse compound libraries for advancing scientific discovery.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Haskins, C. M., & Strotman, N. A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

-

Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

-

NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

-

Joannou, M. V., et al. (2022). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ChemRxiv. [Link]

-

Tighadouini, S., et al. (2016). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Bioorganic & Medicinal Chemistry. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

-

Al-Tel, T. H. (2007). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. [Link]

-

Old, D. W., et al. (1998). A Highly Active Palladium Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society. [Link]

- Google Patents.

-

Vilas-Vilela, J. L., & Carrow, B. P. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

-

Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

Le Croguel, F., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

-

ResearchGate. Synthesis of 2-amino pyridine-3, 5-dicarbonitriles (4 a-h ). [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

ResearchGate. The chemoselective cross-coupling of conjunctive dihalide compounds using pre-catalyst 6a. Conditions. [Link]

-

Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

-

Rajput, S. S. (2017). Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Academia.edu. [Link]

-

HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

-

ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

- Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

-

Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Buchwald-Hartwig Amination of 3,5-Dibromo-N-methylpyridin-2-amine

This Application Note is designed to guide researchers through the regioselective Buchwald-Hartwig amination of 3,5-dibromo-N-methylpyridin-2-amine . This substrate presents a classic "Sterics vs. Electronics" conflict, where the outcome is dictated by the interplay between the directing ability of the C2-amine and the steric crowding at the C3 position.

Introduction & Mechanistic Strategy

The functionalization of 3,5-dibromo-N-methylpyridin-2-amine is a critical workflow in the synthesis of kinase inhibitors and CNS-active agents. This scaffold contains two electrophilic sites (C3-Br and C5-Br) and a nucleophilic directing group (C2-NHMe).

The Regioselectivity Paradox

In standard electrophilic aromatic substitution, the C5 position of 2-aminopyridines is electronically activated (para to the amine). However, in Palladium-catalyzed cross-couplings (Oxidative Addition), the selectivity is governed by two competing forces:

-

Steric Control (Favors C5): The C3 position is sterically congested, flanked by the C2-NHMe group and the C4-H. The C5 position is relatively accessible. In the absence of directing effects, Pd catalysts prefer the less hindered C5 site.

-

Directed Oxidative Addition (Favors C3): The C2-amine is a Lewis basic directing group. It can coordinate to the Pd(0) species, bringing the metal into proximity with the C3-Br bond. This "Directed Ortho-Metalation" (DoM) effect can accelerate oxidative addition at C3, overriding steric hindrance.

Critical Insight: For N-methylated aminopyridines, the directing effect often dominates with specific ligand systems, making C3 the primary site of reactivity under optimized conditions. However, bulky ligands that cannot accommodate the chelation will revert selectivity to C5.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways controlled by ligand selection.

Caption: Divergent regioselectivity pathways driven by ligand-substrate interactions.[1]

Experimental Protocols

Protocol A: C3-Selective Mono-Amination (Directed)

This protocol utilizes the directing effect of the C2-NHMe group to install the amine at the sterically crowded C3 position.

Rationale:

-

Catalyst: BrettPhos Pd G3 or Pd2(dba)3 / BrettPhos . BrettPhos is highly effective for aminopyridines and tolerates the steric crowding at C3 while maintaining high activity.

-

Base: LiHMDS (Lithium Hexamethyldisilazide). Soluble organic bases are preferred to prevent aggregation issues common with inorganic bases in crowded couplings.

-

Solvent: THF or Dioxane .

Step-by-Step Procedure:

-

Preparation: Oven-dry a 10 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.

-

Loading: Add 3,5-dibromo-N-methylpyridin-2-amine (1.0 equiv, 1.0 mmol, 266 mg), Amine Nucleophile (1.2 equiv), and BrettPhos Pd G3 (0.02 equiv, 2 mol%).

-

Note: If using Pd2(dba)3/Ligand, add Pd2(dba)3 (1 mol%) and BrettPhos (2-4 mol%).

-

-

Inertion: Seal the vial and cycle vacuum/Argon (3x).

-

Solvent/Base Addition:

-

Add anhydrous THF (4.0 mL, 0.25 M).

-

Add LiHMDS (1.0 M in THF, 2.2 equiv, 2.2 mL) dropwise via syringe.

-

Caution: The solution may turn dark orange/red upon base addition.

-

-

Reaction: Heat the mixture to 65°C for 4–12 hours. Monitor by LC-MS.

-

Target Mass: M+ (Nucleophile) - Br + H. Watch for bis-amination (M + 2*Nucleophile).

-

-

Workup: Quench with saturated NH4Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH). The C3-substituted product usually elutes after the C5-substituted isomer (if present) due to the polarity of the ortho-diamine motif.

Protocol B: C5-Selective Amination (Steric Control)

To force reaction at C5, we must suppress the directing effect and exploit the steric accessibility of C5.

Rationale:

-

Ligand: tBuXPhos or JohnPhos . Extremely bulky ligands prevent the Pd center from coordinating effectively to the C2-amine nitrogen, forcing the reaction to the more accessible C5-Br.

-

Base: Cs2CO3 or NaOtBu .

-

Solvent: Toluene (Non-polar solvents discourage chelation).

Step-by-Step Procedure:

-

Loading: Add 3,5-dibromo-N-methylpyridin-2-amine (1.0 equiv), Amine Nucleophile (1.1 equiv), Pd(OAc)2 (2 mol%), tBuXPhos (4 mol%), and Cs2CO3 (2.0 equiv).

-

Solvent: Add anhydrous Toluene (0.2 M).

-

Reaction: Heat to 80–100°C . Higher temperatures are often required for C5 activation in electron-rich pyridines.

-

Monitoring: Check for the 5-amino-3-bromo isomer.

Data & Optimization Guide

The following table summarizes expected outcomes based on catalyst systems.

| Variable | Condition A (Directed) | Condition B (Steric) |

| Target Site | C3 (Ortho to N-Me) | C5 (Para to N-Me) |

| Primary Catalyst | BrettPhos Pd G3 / RuPhos Pd G3 | Pd(OAc)2 + tBuXPhos |

| Base | LiHMDS (Soluble, Fast) | Cs2CO3 (Heterogeneous) |

| Solvent | THF / Dioxane | Toluene |

| Temp | 65 °C (Mild) | 90–100 °C (Elevated) |

| Selectivity (C3:C5) | ~10:1 to >20:1 | ~1:5 to 1:10 |

| Main Side Reaction | Protodebromination at C3 | Bis-amination |

Troubleshooting

-

Low Conversion: If the starting material persists, the C2-NHMe might be poisoning the catalyst. Solution: Increase temperature to 100°C or switch to Pd-PEPSSI-IPr precatalyst (NHC ligand), which is more robust against poisoning.

-

Bis-Amination: If both bromines react, reduce amine equivalents to 1.0 and lower temperature by 10°C.

-

Poor Regioselectivity: If a mixture of C3/C5 is observed, switch to Protocol A but use RuPhos , which is specifically designed for secondary amines and often enhances ortho-selectivity.

References

-

Mechanistic Insight on Aminopyridine Couplings

-

Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.[2]

- Source: N

- Relevance: Establishes BrettPhos as the superior ligand for 3-bromo-2-aminopyridines and discusses the directing effect of the amino group.

-

-

General Buchwald-Hartwig Methodology

- Title: Buchwald-Hartwig Amin

- Source: BenchChem / General Liter

- Relevance: Provides baseline conditions for base and solvent selection in heteroaryl couplings.

-

Regioselectivity in Dihalopyridines

- Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-C

- Source: National Science Found

- Relevance: Discusses how ligand bulk influences C3 vs C5 selectivity in dihalo-heterocycles.

Sources

Application Note: Regioselective Functionalization of 3,5-Dibromo-N-methylpyridin-2-amine

Executive Summary

The scaffold 3,5-dibromo-N-methylpyridin-2-amine is a high-value intermediate in the synthesis of kinase inhibitors (e.g., JNK, MAPK pathways) and CNS-active agents.[1] Its utility lies in the ability to differentially functionalize the C3 and C5 positions. However, this substrate presents a classic regioselectivity challenge: two chemically distinct bromine atoms exist within a highly polarized pyridine core.

This guide provides a definitive protocol for achieving orthogonal regiocontrol :

-

C5-Selectivity: Achieved via steric-controlled Palladium(0) oxidative addition.[1]

-

C3-Selectivity: Achieved via chelation-controlled Lithium-Halogen exchange.[1]

Structural & Mechanistic Analysis

To master this chemistry, one must understand the electronic and steric landscape of the substrate.

The Selectivity Map

-

C5-Position (The "Steric" Site): Located para to the ring nitrogen and meta to the amine. It is sterically accessible.[1][2] In Pd-catalyzed cross-couplings, the bulky phosphine ligands on Palladium prefer this unhindered site.

-

C3-Position (The "Chelation" Site): Located ortho to the methylamino group. It is sterically crowded by the N-methyl group and the ring nitrogen lone pair. However, the amino group can coordinate with lithiating reagents, directing reactivity to this position via the "Complex Induced Proximity Effect" (CIPE).

Decision Matrix (Graphviz)[1]

Caption: Divergent synthetic pathways based on catalyst choice and reaction mechanism.

Workflow A: C5-Selective Functionalization (Suzuki-Miyaura)

Mechanism: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. The C3-Br bond is shielded by the ortho-N-methylamino group.[1] Consequently, the Pd(0) species preferentially inserts into the less hindered C5-Br bond.

Protocol 1: C5-Arylation

Objective: Selective introduction of an aryl group at C5 while leaving C3-Br intact.[1]

Reagents:

-

Substrate: 3,5-dibromo-N-methylpyridin-2-amine (1.0 eq)[1]

-

Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 eq) or Pd(PPh3)4 (0.05 eq)

-

Base: Na2CO3 (2.0 M aqueous, 3.0 eq)

-

Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, aryl boronic acid, and Palladium catalyst.

-

Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes. ( Critical: Oxygen promotes homocoupling and catalyst deactivation.)[1]

-

Solvent Addition: Add degassed 1,4-dioxane and aqueous Na2CO3 via syringe.

-

Reaction: Heat the mixture to 85–90 °C for 4–16 hours. Monitor via LC-MS.

-

Checkpoint: The reaction is complete when the starting material is consumed. Over-reaction (bis-coupling) is rare due to the steric bulk at C3, but prolonged heating (>24h) should be avoided.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1] Dry organic layer over Na2SO4.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc).

Field Insight: The use of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) enhances stability and selectivity compared to monodentate phosphines, reducing protodebromination side products.

Workflow B: C3-Selective Functionalization (Li-Halogen Exchange)

Mechanism: This reaction relies on the Directed Ortho Metalation (DoM) logic applied to halogen exchange. The N-methylamino group first undergoes deprotonation to form a lithium amide.[1] This anionic nitrogen coordinates the lithium atom of the second equivalent of n-BuLi, holding it in close proximity to the C3-Bromine. This facilitates a rapid and selective Li-Br exchange at C3, despite the steric hindrance.

Protocol 2: C3-Formylation (Example Electrophile)

Objective: Selective conversion of C3-Br to C3-CHO (or other functional groups) while preserving C5-Br.[1]

Reagents:

-

Substrate: 3,5-dibromo-N-methylpyridin-2-amine (1.0 eq)[1]

-

Reagent: n-Butyllithium (2.5 M in hexanes, 2.2 eq )[1]

-

Electrophile: DMF (Dimethylformamide) (3.0 eq)[1]

-

Solvent: Anhydrous THF (0.05 M)

Step-by-Step Methodology:

-

Drying: Flame-dry a round-bottom flask under Argon flow. Ensure all reagents are strictly anhydrous.

-

Solvation: Dissolve the substrate in anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).

-

Lithiation (The Critical Step):

-

Add n-BuLi dropwise over 10 minutes.

-

Mechanistic Note: The first equivalent removes the N-H proton (forming the Li-amide). The second equivalent performs the Li-Br exchange at C3.

-

Stir at -78 °C for 45–60 minutes. The solution often turns deep yellow/orange.

-

-

Electrophile Trapping: Add dry DMF dropwise. Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.

-

Quench: Quench with saturated aqueous NH4Cl.

-

Workup: Extract with EtOAc. The product (aldehyde) may be sensitive; keep workup rapid and cold if possible.

Field Insight (Troubleshooting):

-

Why 2.2 equivalents? If you use only 1.1 eq, the n-BuLi will simply deprotonate the amine, and no halogen exchange will occur. You need >2.0 eq.[1][2][4]

-

Scrambling: If the temperature rises above -60 °C before the electrophile is added, the lithium may migrate to the thermodynamically more stable C5 position ("Halogen Dance"). Keep it cold!

Comparative Data Summary

| Feature | C5-Functionalization | C3-Functionalization |

| Primary Methodology | Palladium Cross-Coupling | Lithium-Halogen Exchange |

| Driving Force | Steric Accessibility | Chelation / Directing Group |

| Key Reagent | Aryl Boronic Acid / Pd(0) | n-BuLi (2+ eq) / Electrophile |

| Temperature | High (80–100 °C) | Cryogenic (-78 °C) |

| Limiting Factor | C3 sterics prevent bis-coupling | Temperature control (Halogen Dance) |

References

-

Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (Analogous heterocyclic selectivity). ResearchGate. [Link]

-

The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. [Link]

-

Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron Letters. [Link][1]

-

Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Oregon State University. [Link]

-

3,5-Dibromo-4-methylpyridin-2-amine (Compound Data). PubChem. [Link][1]

Sources

Application Note: Strategic Functionalization of 3,5-Dibromo-N-methylpyridin-2-amine

Executive Summary

This guide details the reaction landscape of 3,5-dibromo-N-methylpyridin-2-amine , a "privileged scaffold" in kinase inhibitor discovery. The presence of the 2-amino group creates a distinct electronic dichotomy: while the molecule itself is the product of a highly regioselective Nucleophilic Aromatic Substitution (

This protocol covers:

-

Synthesis: The regioselective formation of the scaffold via

(The "Primary Event"). -

Reactivity Profile: Why classical

fails on the product and how to overcome this "Deactivation Wall." -

Downstream Protocols: Validated methods for functionalizing the C5 and C3 positions via Palladium-catalyzed cross-coupling.

Chemical Logic & Mechanism[1]

The Regioselectivity Paradox

To understand the reactions of this molecule, one must understand its formation. The precursor, 2,3,5-tribromopyridine , possesses three potential leaving groups.

-

C2 Position (

): Highly activated. The ring nitrogen ( -

C3/C5 Positions (

): Deactivated. These positions are meta to the ring nitrogen, preventing resonance stabilization of the negative charge on the electronegative nitrogen atom.

The "Deactivation Wall": Once the methylamine nucleophile displaces the C2-bromide, the resulting 3,5-dibromo-N-methylpyridin-2-amine becomes electron-rich. The amino group is a strong resonance donor (+M), raising the LUMO energy of the ring and rendering the remaining bromines at C3 and C5 inert to further

Reaction Pathway Visualization

Figure 1: The reaction coordinate showing the transition from activated precursor to deactivated scaffold, necessitating a switch from

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (The Event)

Use this protocol to generate the title molecule from 2,3,5-tribromopyridine.

Rationale: The C2-Br is displaced exclusively due to the stabilization of the transition state by the pyridine nitrogen.

Materials:

-

Substrate: 2,3,5-Tribromopyridine (1.0 equiv)

-

Nucleophile: Methylamine (2.0 M in THF, 3.0 equiv)

-

Solvent: Ethanol (EtOH) or THF

-

Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Optional if excess amine is used.

Step-by-Step:

-

Dissolution: In a pressure tube or sealed flask, dissolve 2,3,5-tribromopyridine (10 mmol) in EtOH (20 mL).

-

Addition: Cool to 0°C. Add Methylamine solution dropwise to control the exotherm.

-

Reaction: Seal the vessel and heat to 60°C for 4-6 hours .

-

Note: Monitoring by HPLC/TLC will show clean conversion. If C2-Cl substrate is used (3,5-dibromo-2-chloropyridine), heat to 80°C.

-

-

Workup: Cool to room temperature (RT). Concentrate in vacuo to remove excess amine and solvent.

-

Purification: Resuspend residue in EtOAc, wash with water and brine. Dry over

.[1] Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-20% EtOAc/Hexanes).

Expected Yield: >85% Data Validation:

-

1H NMR: Loss of C2 signal; appearance of N-Me doublet (~2.9 ppm) and broad NH singlet.

-